![molecular formula C7H13NO3 B13074314 (2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid CAS No. 1254172-26-3](/img/structure/B13074314.png)
(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid is a chiral amino acid derivative It features a unique structure with an oxolane ring attached to the amino acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of α-substituted acrylic acids using nickel catalysts. This method provides high enantiomeric excess and is efficient for producing chiral α-substituted propionic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize transition metal catalysts and are optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.
化学反应分析
Types of Reactions
(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.
科学研究应用
(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research explores its use in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the synthesis of fine chemicals and as an intermediate in the production of various compounds
作用机制
The mechanism by which (2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxolane ring and amino acid moiety allow it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
(2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-(METHYLSULFANYL)PROPANOIC ACID: This compound has a similar amino acid backbone but features different substituents, leading to distinct chemical properties and applications.
3-Amino-2-hydroxy-3-phenylpropanoic acid: Another similar compound used as an aminopeptidase N inhibitor, highlighting its role in medicinal chemistry.
Uniqueness
(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid is unique due to its oxolane ring, which imparts specific stereochemical and electronic properties. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
属性
CAS 编号 |
1254172-26-3 |
|---|---|
分子式 |
C7H13NO3 |
分子量 |
159.18 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 |
InChI 键 |
IMSUDXBVOIOXLR-RITPCOANSA-N |
手性 SMILES |
C1C[C@@H](OC1)C[C@@H](C(=O)O)N |
规范 SMILES |
C1CC(OC1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


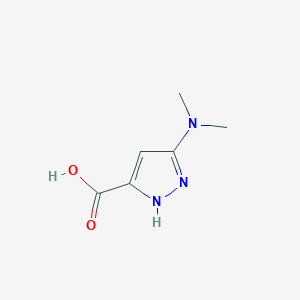
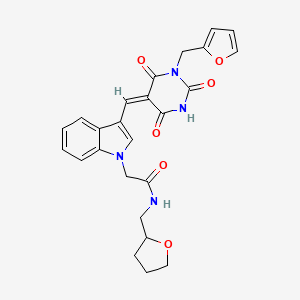


![(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide](/img/structure/B13074256.png)

![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074265.png)
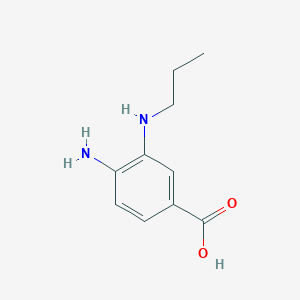
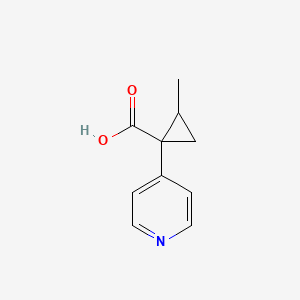

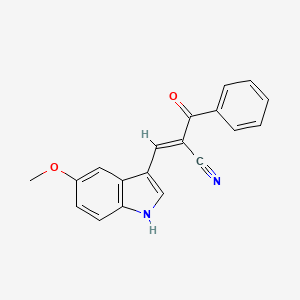

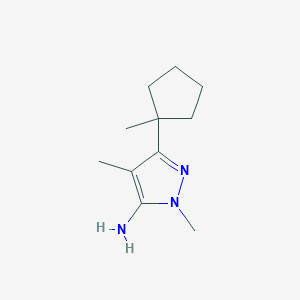
![2-[(4-Aminophenyl)(cyanomethyl)amino]acetonitrile](/img/structure/B13074299.png)
